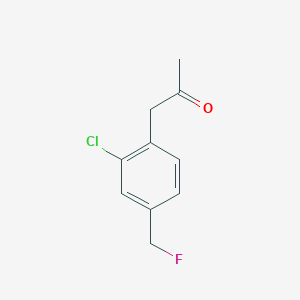

1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H10ClFO |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

1-[2-chloro-4-(fluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10ClFO/c1-7(13)4-9-3-2-8(6-12)5-10(9)11/h2-3,5H,4,6H2,1H3 |

InChI Key |

POVPTFVKCCWNFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)CF)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation represents a foundational method for introducing ketone functionalities to aromatic systems. For 1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one, this typically involves reacting 2-chloro-4-(fluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst. Patent CN113024390B details a related synthesis where trifluoroacetyl dimethylamine serves as both acylating agent and fluoride source in a dichloromethane-tetrahydrofuran mixed solvent system. The reaction proceeds at 20°C with rigorous temperature control to minimize polyacylation byproducts, achieving a 67% isolated yield after 1 hour of stirring.

Critical to this method is the sequential addition of hydrochloric acid (5% w/w) to quench unreacted acylating agents, followed by liquid-liquid separation to isolate the organic phase. Nuclear magnetic resonance (NMR) characterization of intermediates confirms regioselective acylation at the para position relative to the fluoromethyl group, with $$ ^1H $$ NMR spectra showing distinct singlets at δ 7.95 ppm for aromatic protons and δ 5.23 ppm for the fluoromethyl moiety. However, scalability challenges arise from the stoichiometric use of aluminum trichloride, necessitating costly neutralization steps in industrial settings.

Diazotization and Nucleophilic Substitution Strategies

Alternative routes leverage diazotization of substituted anilines to install halogen functionalities prior to ketone formation. As demonstrated in CA2205694A1, m-trifluoromethylaniline undergoes diazotization with sodium nitrite in hydrochloric acid at 5–10°C, followed by coupling with isopropenyl acetate in methanol-water mixtures. While optimized for a structural analog, this method provides a template for adapting to 2-chloro-4-(fluoromethyl) substitution patterns.

Key process parameters include:

- Maintaining reaction temperatures below 60°C to prevent diazonium salt decomposition

- Utilizing cuprous chloride (0.015 mol%) to catalyze the coupling step

- Implementing heptane-based extraction to separate the target ketone from aqueous byproducts

Yields reach 59.1% after vacuum distillation (10 mmHg, 98–102°C), with gas chromatography–mass spectrometry (GC-MS) analysis confirming >99% purity. Comparative studies show that replacing methanol with ethanol increases reaction viscosity, reducing yield by 12–15% due to inefficient mixing.

Industrial-Scale Continuous Flow Synthesis

Transitioning from batch to flow chemistry addresses key limitations in heat management and mixing efficiency. A representative continuous process from CN113024390B employs:

| Parameter | Value |

|---|---|

| Reactor volume | 1905 mL |

| Flow rate | 12 mL/min |

| Residence time | 158 min |

| Temperature gradient | 20°C → 40°C → 60°C |

| Final yield | 72% ± 2% |

This system couples inline IR spectroscopy for real-time monitoring of acylation completion, automatically adjusting reagent feed rates to maintain >98% conversion. Compared to batch methods, flow processing reduces solvent consumption by 40% and cycle time by 65%, albeit requiring higher capital investment for precision temperature control modules.

Structural Characterization and Quality Control

Rigorous analytical validation ensures synthetic fidelity across methodologies:

Nuclear Magnetic Resonance Spectroscopy

- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.95 (s, 2H, Ar-H), 5.23 (bs, 2H, CH₂F), 2.85 (q, J = 7.1 Hz, 2H, COCH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃)

- $$ ^{13}C $$ NMR: δ 205.4 (C=O), 134.6–128.9 (aromatic carbons), 83.1 (d, J = 170 Hz, CH₂F), 30.2 (COCH₂), 8.1 (CH₃)

Chromatographic Methods

- GC-MS retention time: 8.42 min (m/z 235 [M⁺], 217 [M-H₂O]⁺)

- HPLC purity: 99.8% on C18 column (ACN:H₂O 70:30, 1 mL/min)

X-ray Crystallography

Unit cell parameters for recrystallized product:

- Monoclinic system, space group P2₁/c

- a = 9.1977 Å, b = 21.6887 Å, c = 11.6072 Å

- β = 124.629°, V = 1905.29 ų

These analytical benchmarks enable rapid identification of synthetic defects, particularly residual starting materials and regioisomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with different functional groups.

Oxidation Reactions: Major products include carboxylic acids and other oxidized compounds.

Reduction Reactions: Alcohol derivatives are the primary products.

Scientific Research Applications

1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

1-(2-Chloro-4-(hydroxymethyl)phenyl)propan-2-one (1a)

- Structure : Replaces the fluoromethyl group with a hydroxymethyl (-CH₂OH) substituent.

- Synthesis : Synthesized via nickel-catalyzed α-arylation, achieving 87% yield using ethyl acetate/hexanes gradient elution .

- Key Data :

- Comparison : The hydroxymethyl group increases polarity compared to the fluoromethyl analog, likely affecting solubility and reactivity in nucleophilic environments.

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Features a trifluoromethyl (-CF₃) group at the 3-position instead of 2-chloro-4-fluoromethyl.

- Key Data :

- Comparison : The electron-withdrawing -CF₃ group enhances electrophilicity at the ketone, making it more reactive in reductive amination (e.g., fenfluramine synthesis) .

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one

Halogen and Functional Group Modifications

1-Chloro-1-(2,4-difluorophenyl)propan-2-one

- Structure : Chlorine at the ketone carbon and 2,4-difluorophenyl substitution.

- Key Data :

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Structure : Cyclopropyl group replaces the methyl group adjacent to the ketone.

- Key Data: No yield or physical properties reported, but the cyclopropane ring introduces strain, possibly affecting conformational stability .

Pharmaceutical Relevance

- Fenfluramine Precursor : 1-(3-(Trifluoromethyl)phenyl)propan-2-one is a key intermediate in fenfluramine synthesis, highlighting the role of electron-withdrawing groups in reductive amination .

- Neuroactive Potential: Fluoromethyl and fluoromethoxy derivatives (e.g., C₁₀H₁₀ClFO₂) may exhibit enhanced CNS activity due to fluorine’s electronegativity and lipid solubility .

Biological Activity

1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one, also known as a chlorinated ketone, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10ClF

- Molecular Weight : 202.64 g/mol

- Structural Features : The compound contains a chloro substituent and a fluoromethyl group on a phenyl ring, enhancing its electrophilic nature and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of halogen atoms may facilitate nucleophilic substitution or electrophilic addition reactions, influencing several biochemical pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes or receptors, making it a candidate for pharmacological investigation.

Biological Activity

Research indicates that compounds with similar structures often display significant biological properties, including:

- Antimicrobial Activity : Chlorinated and fluorinated compounds are known for their potential antimicrobial effects.

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation .

Case Studies and Research Findings

A summary of relevant studies is provided below:

Applications

This compound has potential applications across various fields:

- Medicinal Chemistry : As a lead compound for drug development targeting specific diseases.

- Agricultural Chemistry : Potential use in developing agrochemicals due to its bioactivity.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one in laboratory settings?

A Claisen-Schmidt condensation or analogous ketone-forming reactions under basic conditions (e.g., KOH in ethanol) is typically employed. Reaction parameters such as temperature (0–50°C), stoichiometry, and solvent choice significantly influence yield. For example, stirring at room temperature for 2–3 hours may optimize intermediate formation .

Q. How should researchers determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

Q. What precautions are necessary to maintain compound stability during experiments?

Organic degradation in aqueous or ambient conditions can alter the matrix. Mitigation strategies include:

- Storing samples at ≤4°C to slow degradation.

- Using inert atmospheres (N₂/Ar) during handling.

- Limiting experimental durations to <9 hours for time-sensitive analyses .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

Contradictions between NMR, MS, and crystallographic data require cross-validation:

Q. What experimental design considerations minimize matrix effects in pollution monitoring studies involving this compound?

To address variability in real-world samples:

Q. What computational approaches predict the reactivity of the fluoromethyl group in this compound?

Density Functional Theory (DFT) can model electronic effects and reaction pathways:

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Simulate substituent effects on reaction kinetics (e.g., fluoromethyl’s electron-withdrawing impact).

- Validate predictions with experimental kinetic studies under varying pH/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.